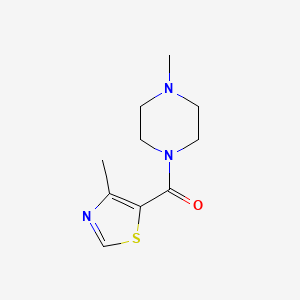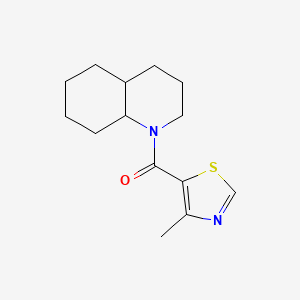
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone, also known as DMXAA, is a synthetic organic compound that has been shown to have anticancer properties. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
作用机制
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone works by activating the STING (Stimulator of Interferon Genes) pathway, which is a critical component of the innate immune system. This pathway is activated when 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone binds to a protein called cyclic GMP-AMP synthase (cGAS) in the cytosol of cells. This binding leads to the production of cyclic GMP-AMP (cGAMP), which then binds to and activates the STING protein. Activated STING then induces the production of cytokines, including interferons, that promote tumor cell death.
Biochemical and Physiological Effects:
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been shown to induce fever, hypotension, and thrombocytopenia in animal studies. These effects are thought to be due to the activation of the immune system and the release of cytokines. 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone also has a well-established mechanism of action, which makes it a useful tool for studying the immune system and cytokine production. However, 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has some limitations for lab experiments. It has been shown to have species-specific effects, which means that the results of animal studies may not be directly applicable to humans. 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone also has a narrow therapeutic window, which means that it can be toxic at high doses.
未来方向
There are several future directions for research on 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone. One area of interest is the development of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone analogs that have improved pharmacological properties, such as increased potency and decreased toxicity. Another area of interest is the use of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone as an adjuvant therapy in combination with other anticancer drugs. 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has also been studied for its potential use in the treatment of viral infections, and future research may focus on this area. Overall, 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has shown great promise as an anticancer agent, and further research may lead to its eventual use in the clinic.
合成方法
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone can be synthesized through a multistep process that involves the reaction of 3-methyl-5-chloro-4-formyl-2-oxazoline with 2,3-dihydroindole in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone. This synthesis method has been optimized over the years to increase the yield and purity of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone.
科学研究应用
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been extensively studied for its anticancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, breast, and melanoma. 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone works by activating the immune system and inducing the production of cytokines that promote tumor cell death. In addition to its anticancer properties, 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has also been studied for its potential use in the treatment of viral infections and as an anti-inflammatory agent.
属性
IUPAC Name |
2-(5-chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-11(14(15)19-16-9)8-13(18)17-7-6-10-4-2-3-5-12(10)17/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDGSNPCYUBIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CC(=O)N2CCC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)

![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)

![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)
![N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7544621.png)
![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)

![4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7544642.png)
![2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole](/img/structure/B7544646.png)